6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol
Descripción
The compound 6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core linked to a piperidine ring. The piperidine moiety is substituted with a pyrimidin-2-yloxy group bearing a 1-methylpyrazole at the 5-position. The compound’s synthesis likely involves palladium-catalyzed cross-coupling, hydroxylation, and deprotection steps, as seen in analogous syntheses of pyrimidine-piperidine hybrids .
Propiedades
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-24-10-13(9-23-24)12-7-19-18(20-8-12)28-14-2-4-25(5-3-14)17(27)15-6-16(26)22-11-21-15/h6-11,14H,2-5H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBRPWCSFRRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC(=O)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetNAMPT , a key enzyme involved in the biosynthesis of NAD+, an essential coenzyme in cellular metabolism
Mode of Action
It’s known that compounds with similar structures can inhibit the activity of their targets, leading to downstream effects. The specific interaction between this compound and its target, as well as the resulting changes, would require further investigation.
Biochemical Pathways
If the compound does indeed target nampt, it could potentially affect the nad+ biosynthesis pathway, leading to downstream effects on cellular metabolism
Pharmacokinetics
It’s known that the compound’s lipophilicity has been adjusted to address direct inhibition (di) of cyp, a family of enzymes involved in drug metabolism This could potentially impact the compound’s bioavailability
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Below is a comparative analysis of structurally related pyrimidine-piperidine-pyrazole derivatives, focusing on structural motifs, synthetic routes, and inferred pharmacological properties based on evidence.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s pyrimidin-4-ol core distinguishes it from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., Compound 6), which exhibit fused pyridine-pyrimidine systems . Substituent variations significantly alter physicochemical properties. In contrast, the target compound’s 1-methylpyrazole may balance solubility and target binding .
Synthetic Routes :
- Pd-catalyzed cross-coupling is a common strategy for introducing pyrazole and pyrimidine groups (e.g., and ) .
- Acid-mediated deprotection (e.g., HCl in THF for Compound 6 ) contrasts with hydroxylation steps in the target compound’s likely synthesis .
Pharmacological Inference: Pyrimidine-piperidine hybrids often target kinases or nucleotide-binding proteins. The pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in show cell-based activity, suggesting antiproliferative effects . The hydroxyacetyl-piperidine in may act as a hydrogen-bond donor, enhancing target affinity compared to the target compound’s methylpyrazole.
Crystallographic Analysis :
- Structural determination of similar compounds (e.g., and ) relies on SHELX software for refinement, highlighting the importance of crystallography in confirming regiochemistry and conformation .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
